molecular formula C16H19N3O2 B5975380 2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone

2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone

Cat. No. B5975380
M. Wt: 285.34 g/mol
InChI Key: QYJWAEMPQZQWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has a unique structure that makes it a promising candidate for research.

Mechanism of Action

The mechanism of action of 2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone is not fully understood. However, studies have shown that this compound may work by inhibiting certain enzymes and proteins that are involved in inflammation and cancer cell growth. In addition, this compound may also work by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone has various biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit cancer cell growth, and reduce oxidative stress. In addition, this compound has been shown to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone in lab experiments is its unique structure, which makes it a promising candidate for research in various fields. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone. Some possible areas of research include further studies on the compound's anti-inflammatory, antioxidant, and anticancer properties, as well as its potential as a treatment for neurodegenerative diseases. Other potential areas of research include the development of new synthesis methods for this compound and the exploration of its potential applications in other fields such as materials science.

Synthesis Methods

The synthesis of 2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone can be achieved through various methods. One of the most common methods involves the reaction of isatoic anhydride with 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a catalyst. Another method involves the reaction of isatoic anhydride with 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid followed by a hydrazinolysis reaction.

Scientific Research Applications

The unique structure of 2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone makes it a promising candidate for research in various fields. One of the most notable applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has potential anti-inflammatory, antioxidant, and anticancer properties. In addition, this compound has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-4-13(15-17-14(10(2)3)18-21-15)19-9-11-7-5-6-8-12(11)16(19)20/h5-8,10,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJWAEMPQZQWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NO1)C(C)C)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone

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